molecular formula C14H22N2O2S B14920162 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B14920162
M. Wt: 282.40 g/mol
InChI Key: GWGCHYYNEVMUCZ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3

InChI Key

GWGCHYYNEVMUCZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C

Origin of Product

United States

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